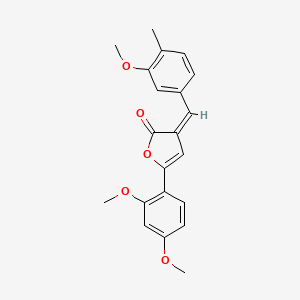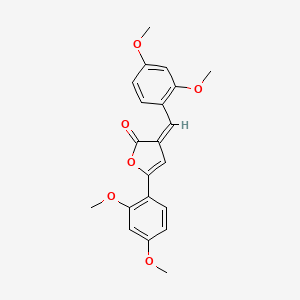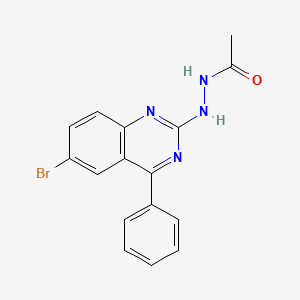
4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine, also known as PNU-74654, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the enzyme tankyrase, which plays a key role in regulating the Wnt signaling pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis, and is often dysregulated in cancer and other diseases. In
Wissenschaftliche Forschungsanwendungen
4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role as a tankyrase inhibitor. Tankyrase is an enzyme that plays a key role in regulating the Wnt signaling pathway, which is involved in a wide range of cellular processes. Dysregulation of this pathway has been linked to a variety of diseases, including cancer and developmental disorders. By inhibiting tankyrase, 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine has the potential to modulate the Wnt signaling pathway and provide insights into the underlying mechanisms of these diseases.
Wirkmechanismus
4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine works by binding to the active site of tankyrase, preventing it from carrying out its enzymatic function. Tankyrase is involved in the poly-ADP-ribosylation of target proteins, which is thought to regulate their stability and function. By inhibiting tankyrase, 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine disrupts this process and leads to downstream effects on the Wnt signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine have been studied in vitro and in vivo. In vitro studies have shown that 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In vivo studies have shown that 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine can inhibit tumor growth in xenograft models of cancer. However, the compound has also been shown to have off-target effects on other enzymes, including PARP1 and PARP2, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine for lab experiments is its specificity for tankyrase. This allows researchers to selectively target the Wnt signaling pathway and study its effects on cellular processes. However, the compound has a relatively low potency and limited solubility, which can make it challenging to work with in some experimental settings. In addition, the off-target effects of 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine on other enzymes may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine. One area of interest is the development of more potent and selective tankyrase inhibitors. This could lead to the development of new therapies for diseases that are associated with dysregulation of the Wnt signaling pathway. Another area of interest is the study of the off-target effects of 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine on other enzymes, which may provide insights into the underlying mechanisms of these enzymes and their role in cellular processes. Finally, there is a need for further studies on the pharmacokinetics and toxicity of 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine, which will be important for the development of clinical applications of this compound.
Conclusion
In conclusion, 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine, or 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the enzyme tankyrase, which plays a key role in regulating the Wnt signaling pathway. 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth in xenograft models of cancer. However, the compound also has limitations, including its low potency and off-target effects on other enzymes. Future research on 4,6-di-4-morpholinyl-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine will be important for the development of new therapies for diseases that are associated with dysregulation of the Wnt signaling pathway.
Eigenschaften
IUPAC Name |
4,6-dimorpholin-4-yl-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-2-14(12-18-3-1)13-19-15-20-16(23-4-8-25-9-5-23)22-17(21-15)24-6-10-26-11-7-24/h1-3,12H,4-11,13H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWHGCWPPYSPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCC3=CN=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-di(morpholin-4-yl)-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3571054.png)
![N-(5-chloro-2-methylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B3571055.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-cyclopentylbenzamide](/img/structure/B3571065.png)
![2-(2-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3571078.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3571080.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3571085.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B3571093.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3571096.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3571098.png)
![4-({6-[(3-chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3571110.png)



![4-{3-bromo-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3571144.png)